

5-bromo-1H-indazol-3-amine CAS number and molecular weight

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Compound of Interest

Compound Name: 5-bromo-1H-indazol-3-amine

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Technical Guide: 5-bromo-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-bromo-1H-indazol-3-amine**, a key heterocyclic intermediate in the development of novel therapeutic agents. This document outlines its chemical properties, synthesis, and its role as a building block in the creation of bioactive molecules, particularly in the field of oncology.

Core Compound Data

The fundamental properties of **5-bromo-1H-indazol-3-amine** are summarized below, providing essential information for its use in a laboratory setting.

Property	Value	Reference
CAS Number	61272-71-7	[1][2]
Molecular Formula	C ₇ H ₆ BrN ₃	
Molecular Weight	212.05 g/mol	[3]
Appearance	Solid	
¹ H NMR (400 MHz, DMSO-d ₆) δ (ppm)	11.55 (s, 1H), 7.92 (d, J=1.87 Hz, 1H), 7.30 (dd, J=8.79, 1.89 Hz, 1H), 7.19 (d, J=8.78 Hz, 1H), 5.41 (s, 2H)	[3]
Mass Spectrometry (MS)	m/z: 213 (M+1)	[3]

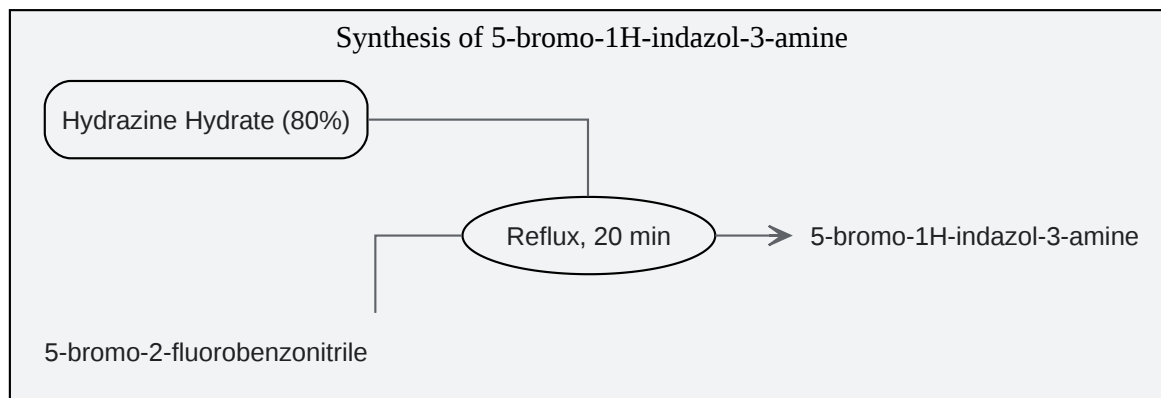
Synthesis and Experimental Protocols

5-bromo-1H-indazol-3-amine is a crucial precursor in the synthesis of various pharmaceutical agents, notably in the development of anti-cancer drugs due to its utility in forming compounds that can inhibit specific protein kinases.[4]

Synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile

A high-yield synthesis of **5-bromo-1H-indazol-3-amine** has been reported, starting from 5-bromo-2-fluorobenzonitrile.[1][3]

Reaction Scheme:



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Caption: Synthesis of **5-bromo-1H-indazol-3-amine**.

Experimental Protocol:

- **Reaction Setup:** In a 250 mL round-bottom flask, combine 5-bromo-2-fluorobenzonitrile (15.54 g, 77.7 mmol) and hydrazine (124 g, 3885 mmol).[3]
- **Heating:** Heat the reaction mixture to 100°C for 5 minutes.[3] A separate protocol suggests refluxing with 80% hydrazine hydrate for 20 minutes, which resulted in an 88% yield.[1]
- **Work-up:** Following the reaction, remove the excess hydrazine under reduced pressure.[3]
- **Purification:** The resulting product, **5-bromo-1H-indazol-3-amine**, can be further purified if necessary. One method involves dilution with ethyl acetate and washing with water, followed by filtration of the precipitated product. The remaining organic layer can be concentrated and the resulting solid triturated with methanol.[3]

Application in Drug Discovery: Synthesis of Antitumor Agents

5-bromo-1H-indazol-3-amine serves as a versatile scaffold for the development of potent anti-cancer agents. Its structure allows for modifications at the C-3 and C-5 positions to explore

interactions with various biological targets.[1] A series of 3,5-disubstituted indazole derivatives have been synthesized and evaluated for their antitumor activity.[1]

The following workflow illustrates the use of **5-bromo-1H-indazol-3-amine** in the synthesis of novel indazole derivatives with potential therapeutic applications.



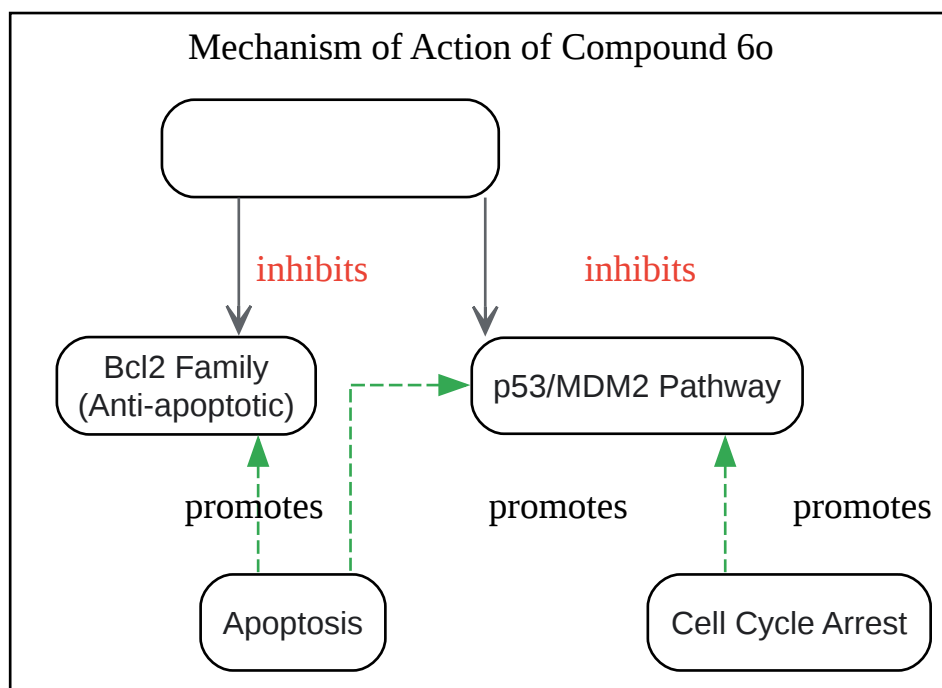
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Caption: Workflow for synthesizing 3,5-disubstituted indazole derivatives.

Biological Activity and Signaling Pathways

Indazole derivatives are recognized for their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1] The 1H-indazole-3-amine structure is a known hinge-binding fragment for protein kinases.[1]

A notable derivative synthesized from **5-bromo-1H-indazol-3-amine**, compound 60, demonstrated a significant inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 μM.[1][5] Further studies revealed that this compound induces apoptosis and affects the cell cycle.[1][5] The proposed mechanism of action involves the inhibition of Bcl2 family members and interference with the p53/MDM2 pathway.[1][5]



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Caption: Proposed signaling pathway for an antitumor indazole derivative.

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